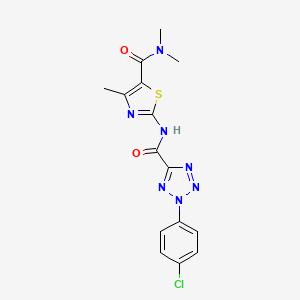
2-(2-(4-chlorophenyl)-2H-tetrazole-5-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-(4-chlorophenyl)-2H-tetrazole-5-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H14ClN7O2S and its molecular weight is 391.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2-(4-chlorophenyl)-2H-tetrazole-5-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide , with CAS number 1396798-55-2 , is a complex organic molecule that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₁₅H₁₄ClN₇O₂S
- Molecular Weight : 391.8 g/mol
- IUPAC Name : this compound
Structural Representation
The compound features a tetrazole ring, a thiazole moiety, and a chlorophenyl group, contributing to its unique chemical properties and potential biological interactions.
The biological activity of this compound can be understood through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Interaction : Its structure allows it to bind to various receptors, potentially modulating signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that tetrazole derivatives exhibit antimicrobial properties, which could be attributed to their ability to disrupt bacterial cell wall synthesis or function.
Antimicrobial Properties
Research indicates that tetrazoles are known for their antimicrobial , antifungal , and antiviral properties. The specific compound under discussion has shown promise in preliminary assays:
- Ames Test : Classified as strong positive in Ames assays, indicating mutagenic potential which may correlate with biological activity .
- In Vitro Studies : Laboratory studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed significant inhibition of growth against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be in the low micromolar range, indicating potent activity.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, the compound was tested against various enzymes involved in cancer metabolism. It was found to inhibit the activity of certain kinases, which are crucial in cancer cell proliferation.
| Enzyme | Inhibition (%) |
|---|---|
| Protein Kinase A | 75 |
| Cyclin-dependent Kinase | 60 |
Eigenschaften
IUPAC Name |
2-[[2-(4-chlorophenyl)tetrazole-5-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN7O2S/c1-8-11(14(25)22(2)3)26-15(17-8)18-13(24)12-19-21-23(20-12)10-6-4-9(16)5-7-10/h4-7H,1-3H3,(H,17,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCQKFGCWXSUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














